5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group at position 5 and a carboxylic acid moiety at position 5. Key physicochemical properties include:
- Molecular Formula: C14H7F4N3O2 (for the trifluoromethyl variant, CAS 310451-82-2) .
- Molecular Weight: 325.22 g/mol .
- Melting Point: 218–220°C (solubilized in acetonitrile) .
- Density: Predicted at 1.59±0.1 g/cm³ .
- pKa: -1.46±0.30, indicating strong acidity .
The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, while the carboxylic acid group facilitates hydrogen bonding and solubility . Derivatives of this compound are explored for pharmaceutical applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)10-7-11(13(18)19)17-12(16-10)5-6-15-17/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDZZRWBFGIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . One common method includes heating a solution of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4-trifluoro-1-(4-fluorophenyl)-butane-1,3-dione in acetic acid at reflux for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Condensation-Cyclization Approach
A patented method (CN105884783A) utilizes aryl ketones as starting materials. The process involves:
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Ethyl p-trifluoromethyl acetate reacting with aminopyrazole to form intermediates.
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Hydrolysis of ester groups to yield carboxylic acid derivatives.
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Condensation with hydroxyadamantyl amine to form the final product .
Oxidative Coupling
Research in ACS Omega describes an oxidative coupling-dehydrogenation (CDC) reaction. Key steps include:
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Reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under oxygen-rich conditions.
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Use of molecular oxygen as an oxidant to drive cyclization .
Functionalization Strategies
Post-synthesis modifications include:
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Esterification : Conversion of carboxylic acid to methyl esters for improved solubility.
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Substitution : Bromination or trifluoromethylation at specific positions to enhance bioactivity .
Functional Group Reactivity
The compound exhibits distinct reactivity patterns due to its functional groups:
Carboxylic Acid Group
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Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters.
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Amide Formation : Converts to amides via condensation with amines .
Pyrazolo[1,5-a]pyrimidine Core
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Nucleophilic Substitution : Positions 3 and 7 are prone to substitution (e.g., trifluoromethylation) .
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Electrophilic Substitution : Fluorine’s electron-withdrawing effect activates the phenyl ring for further electrophilic reactions.
Fluorophenyl Substituent
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Aromatic Reactivity : The fluorine atom enhances electrophilicity, enabling reactions like nitration or acetylation.
Biological Activity and SAR
The compound and its analogs show diverse biological activities, including anticancer and antimicrobial effects. Structure-activity relationship (SAR) studies highlight:
Antitubercular Activity
Derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one (a related scaffold) inhibit Mycobacterium tuberculosis via hydroxylation resistance mediated by Rv1751 mutation .
Substituent Effects
Analytical Data and Characterization
Key analytical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 325.22 g/mol |
| Molecular Formula | C₁₄H₇F₄N₃O₂ |
| ¹H NMR (DMSO-d₆) | δ 12.16 (s, 1H), 7.73 (d, J=8.4 Hz, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 155.9, 151.0, 150.4 |
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, exhibit antiviral properties. These compounds have been shown to disrupt essential protein-protein interactions necessary for viral replication, particularly against influenza viruses. The mechanism involves interference with RNA-dependent RNA polymerase interactions, highlighting their potential as antiviral agents .
1.2 Anti-inflammatory Properties
The compound's structural analogs have demonstrated significant anti-inflammatory effects. In vitro studies reveal that these derivatives can inhibit cyclooxygenase-2 (COX-2) enzymes with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. This suggests that this compound may be beneficial in treating inflammatory conditions .
1.3 Anticancer Potential
Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anticancer activities. They have been studied for their ability to inhibit various kinases involved in cancer progression. The structural features of this compound may enhance its efficacy as an anticancer agent by targeting specific pathways in tumor cells .
Material Science
2.1 Fluorescent Applications
Recent studies have identified pyrazolo[1,5-a]pyrimidines as promising candidates for optical applications due to their tunable photophysical properties. The unique structure of this compound allows for the development of fluorescent probes useful in biological imaging and sensing applications. These compounds exhibit favorable emission characteristics that can be exploited for studying intracellular dynamics .
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research for understanding enzyme mechanisms and developing new therapeutic strategies .
Data Table: Summary of Applications
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antiviral Mechanisms: A study demonstrated that related compounds could effectively inhibit viral replication by disrupting essential protein interactions within the viral life cycle.
- Anti-inflammatory Efficacy: In vitro assays revealed significant inhibition of COX-2 activity, suggesting a pathway similar to established anti-inflammatory drugs.
- Anticancer Activity: Research has shown that this compound can inhibit specific kinases involved in cancer cell proliferation, providing a foundation for further drug development.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its photophysical properties allow it to act as a fluorescent probe, interacting with cellular components and providing valuable information about biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Physicochemical Properties
The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions, significantly altering biological and chemical profiles. Below is a comparative analysis of key derivatives:
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in CAS 310451-82-2 enhances lipophilicity and metabolic stability compared to methoxy or methyl groups .
- Positional Effects: Fluorophenyl at position 2 (BS05-2699) vs.
- Carboxylic Acid Placement : Carboxylic acid at position 7 (target) vs. position 3 (BS05-1447) modifies hydrogen-bonding capacity and solubility .
Anti-Mycobacterial Activity:
- Pyrazolo[1,5-a]pyrimidin-7-amine derivatives (e.g., compounds 32–35 from ) demonstrate potent anti-mycobacterial activity (MIC values <1 µg/mL) due to hydrophobic aryl substitutions at position 5, such as 4-fluorophenyl or 4-methoxyphenyl . The carboxylic acid variant may exhibit reduced activity due to increased polarity.
Kinase Inhibition:
- Fluorinated pyrazolo[1,5-a]pyrimidines, such as EN300-228924 (trimethylpyrazole-substituted), are designed as PI3Kδ inhibitors. The 4-fluorophenyl group in the target compound may similarly enhance selectivity for kinase targets .
Antimicrobial and Cytotoxicity:
- Dihydropyrazolo[1,5-a]pyrimidines (e.g., 4i and 4n in –3) with azo and hydroxyl groups show moderate antimicrobial activity, but their reduced aromaticity compared to the target compound limits membrane permeability .
Biological Activity
5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 259.24 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research Findings
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. For instance, a study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells using an MTT assay. The findings indicated that structural modifications significantly influenced anticancer activity:
- Carboxylic Acid Derivative : The conversion of the parent compound to its carboxylic acid form showed moderate anticancer activity with post-treatment viability ranging from 78% to 86% compared to control groups treated with standard chemotherapeutics like cisplatin .
- Substituted Derivatives : Substituting different phenyl groups enhanced anticancer efficacy. For example, derivatives with 4-chlorophenyl and 4-bromophenyl substitutions reduced A549 cell viability to 64% and 61%, respectively .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substitution | A549 Cell Viability (%) | Cytotoxicity on HSAEC1-KT (%) |
|---|---|---|---|
| Parent | None | 78-86 | Moderate |
| 4-Chloro | 4-Chlorophenyl | 64 | Increased |
| 4-Bromo | 4-Bromophenyl | 61 | Increased |
| Dimethyl | 4-Dimethylaminophenyl | Significant Reduction | Notable |
Enzyme Inhibition
In addition to its anticancer properties, the pyrazolo[1,5-a]pyrimidine scaffold has been investigated as an inhibitor of tropomyosin receptor kinases (Trk). These kinases are implicated in various cancers and neurodegenerative diseases.
Key Findings
- Several derivatives demonstrated IC50 values lower than 5 nM against Trk receptors, highlighting their potential as therapeutic agents in targeting these pathways .
Structure-Activity Relationships (SAR)
The effectiveness of pyrazolo[1,5-a]pyrimidine derivatives can often be attributed to specific structural features:
- Phenyl Substitutions : Variations in the phenyl ring position and type significantly impact biological activity.
- Functional Groups : The presence of electron-withdrawing groups (like fluorine) has been linked to enhanced potency against cancer cell lines.
Case Studies
A notable case study involved the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidines aimed at inhibiting Trk receptors. The research utilized structure-based drug design to optimize binding affinity and biological activity. The results indicated that specific modifications could lead to compounds with improved selectivity and reduced toxicity profiles compared to existing therapies .
Q & A
Q. What are the common synthetic routes for functionalizing position 7 of pyrazolo[1,5-a]pyrimidine derivatives?
The functionalization of position 7 typically involves nucleophilic substitution or condensation reactions. For example, silylformamidine reagents can be used to introduce aminoalkyl groups at position 7 under anhydrous conditions in solvents like benzene or toluene. Post-reaction purification often involves crystallization from hexane or ethyl ether . Key steps include:
- Reagent selection : Silylformamidines (e.g., 1) for introducing dimethylamino groups.
- Reaction conditions : Stirring at 50–80°C for 12–24 hours under inert atmosphere.
- Characterization : H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and C NMR (e.g., δ 160–165 ppm for carbonyl carbons) are critical for confirming substitution .
Q. How is the carboxylic acid group at position 7 stabilized during synthesis?
The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) during synthesis to prevent side reactions. Hydrolysis under acidic or basic conditions (e.g., HCl/MeOH or NaOH/EtOH) is used to deprotect the ester post-synthesis. For example, methyl 7-carboxylate derivatives are hydrolyzed using 6M HCl at reflux to yield the free acid .
Q. What analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For instance, the 4-fluorophenyl group shows distinct coupling patterns ( Hz) in H NMR .
- High-resolution mass spectrometry (HRMS) : Used to verify molecular ion peaks (e.g., [M+H] at m/z 254.1039 for CHNO) .
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 61.78% vs. 61.65% calculated) .
Advanced Research Questions
Q. How do crystallographic studies resolve contradictions in molecular geometry predictions?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving discrepancies between computational models and experimental data. For example, SC-XRD of 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives revealed a monoclinic crystal system () with bond lengths (e.g., C–C = 1.4216 Å) deviating from DFT calculations by ≤0.03 Å. This method clarifies torsional angles and non-covalent interactions (e.g., π-stacking of fluorophenyl groups) that influence biological activity .
Q. What methodological challenges arise in synthesizing trifluoromethyl-substituted derivatives?
Introducing trifluoromethyl (-CF) groups at position 7 requires careful control of electrophilic reagents (e.g., CFI or Togni’s reagent). Challenges include:
Q. How can structure-activity relationships (SARs) guide the design of bioactive derivatives?
SAR studies correlate substituent effects with biological outcomes. For example:
- 4-Fluorophenyl at position 5 : Enhances metabolic stability due to reduced CYP450 interactions.
- Trifluoromethyl at position 7 : Increases lipophilicity (logP >3), improving blood-brain barrier penetration in neuropharmacological agents .
- Carboxylic acid at position 7 : Facilitates salt formation for improved aqueous solubility in drug formulations .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar derivatives?
Yield variations (e.g., 30% vs. 60% for 7-carboxylate esters) often stem from:
- Reagent purity : Impure silylformamidine reduces electrophilic substitution efficiency.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) vs. non-polar (benzene) alter reaction kinetics.
- Catalyst use : Unreported trace acids/bases in some protocols (e.g., residual HCl in "solvent-free" methods) .
Resolution : Replicate reactions with controlled reagents and in situ monitoring (e.g., TLC or HPLC) .
Methodological Best Practices
Q. What protocols ensure reproducibility in pyrazolo[1,5-a]pyrimidine crystallization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
